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Introduction
Pump-probe microscopy is a nonlinear optical imaging technique that provides label-free,

chemically specific contrast based on the excited-state dynamics of endogenous molecules.

This powerful tool is particularly well-suited for the study of melanoma, as it can differentiate

between the two main types of melanin pigment: eumelanin and pheomelanin.[1][2][3][4] The

relative abundance and distribution of these melanin species, along with architectural and

cytological features, can serve as valuable biomarkers for distinguishing malignant melanoma

from benign nevi.[1][2] This application note provides a detailed protocol for the application of

pump-probe microscopy to both fresh-frozen and hematoxylin and eosin (H&E)-stained

melanoma tissue sections.

Pump-probe microscopy utilizes two ultrashort laser pulses: a pump pulse to excite the target

molecules and a time-delayed probe pulse to measure the resulting changes in absorption.[3]

[5][6] The contrast arises from processes like excited-state absorption (ESA) and ground-state

bleaching (GSB).[5][6] By varying the time delay between the pump and probe pulses, a

transient absorption curve is generated, which is characteristic of the specific molecule being

interrogated.[5][6] This technique offers subcellular resolution and can be applied to thick tissue

sections, providing three-dimensional information.[1][4]
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Differentiation of Eumelanin and Pheomelanin: Pump-probe microscopy can distinguish

between eumelanin and pheomelanin based on their distinct transient absorption signals.[1]

[3][4] Melanomas have been shown to have an increased eumelanin content compared to

nonmalignant nevi.[1][2]

Label-Free Histopathology: The technique allows for the visualization of melanoma

architecture and cytology without the need for exogenous stains.[1] This includes the

identification of melanocytes, junctional and dermal nests, and the maturation of

melanocytes.[1]

Analysis of H&E-Stained Tissues: Pump-probe microscopy can be adapted to image

previously H&E-stained slides, providing complementary chemical information to traditional

pathological assessment.[1][2]

Potential for In Vivo Imaging: The low laser powers used in pump-probe microscopy make it

a promising candidate for future in vivo, non-invasive melanoma screening.[1]

Experimental Protocols
I. Sample Preparation
A. Fresh-Frozen Tissue Sections:

Obtain fresh tissue biopsies from pigmented lesions.

Embed the tissue in optimal cutting temperature (OCT) compound.

Cryosection the tissue into 5-50 μm thick slices using a cryostat. Thicker sections (50+ μm)

can be used for three-dimensional imaging.[1]

Mount the sections on standard microscope slides.

The sections can be imaged without any further staining or processing.

B. Hematoxylin and Eosin (H&E)-Stained Tissue Sections:

Standard formalin-fixed, paraffin-embedded (FFPE) tissue blocks can be used.
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Section the tissue to the desired thickness (typically 5 μm for standard pathology).

Deparaffinize and rehydrate the tissue sections.

Perform standard H&E staining.

Mount with a coverslip. Pump-probe microscopy can be performed on these archived slides.

[1]

II. Pump-Probe Microscopy Imaging
The following protocol is a general guideline and may require optimization based on the

specific microscope setup.

Laser Source: A common setup utilizes a mode-locked Titanium-Sapphire (Ti:Sapphire) laser

pumping an optical parametric oscillator (OPO) to generate the synchronized pump and

probe beams.[1][5][6][7]

Wavelength Selection: The choice of pump and probe wavelengths is crucial for

differentiating melanin types. Specific combinations exploit the different excited-state

dynamics of eumelanin and pheomelanin.[1][5][6]

Power and Pulse Duration: Use low average power to avoid photodamage. Typical pulse

durations are in the femtosecond range.[5][6]

Microscope Setup: The pump and probe beams are collinearly combined and directed into a

scanning laser microscope.[5][6] An objective with a suitable numerical aperture (e.g., 40x,

0.75 NA) is used to focus the laser onto the sample.[1]

Data Acquisition: The transmitted or backscattered probe light is detected. The pump beam

is modulated, and a lock-in amplifier is used to measure the modulation transferred to the

probe beam, which corresponds to the transient absorption signal.[1]

Image Formation: Images are acquired by raster scanning the laser beams across the

sample. By collecting images at different time delays between the pump and probe pulses, a

"delay stack" can be created to analyze the excited-state dynamics.
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Data Presentation
Quantitative data from pump-probe microscopy experiments can be summarized to compare

different lesion types.

Parameter Benign Nevi
Dysplastic
Nevi

Melanoma Reference

Eumelanin to

Pheomelanin

Ratio

Lower Intermediate Higher [1][2]

Eumelanin

Content
Lower Intermediate Increased [1][2]

Laser Parameter Typical Value Reference

Pump Wavelength
720 nm, 730 nm, 740 nm, 770

nm
[1][5][6][7]

Probe Wavelength 810 nm, 830 nm, 730 nm [1][5][6][7]

Average Power at Sample 0.3 mW - 0.75 mW [1][5][6]

Pulse Duration ~70 fs [5][6]

Repetition Rate 80 MHz [5][6]

Visualizations
Experimental Workflow
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Caption: Workflow for pump-probe microscopy of melanoma tissue.
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Caption: Differentiating melanin types via pump-probe signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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